1'-(Dimethylcarbamoyl)-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4'-piperidine]-6-carboxylic acid
Description
1'-(Dimethylcarbamoyl)-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4'-piperidine]-6-carboxylic acid is a spirocyclic compound featuring a fused imidazo-oxazine core linked to a piperidine ring. The dimethylcarbamoyl group at the 1'-position and the carboxylic acid at the 6-position contribute to its unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
1'-(dimethylcarbamoyl)spiro[5,6-dihydroimidazo[2,1-c][1,4]oxazine-8,4'-piperidine]-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4/c1-16(2)13(21)17-6-3-14(4-7-17)12-15-5-8-18(12)9-10(22-14)11(19)20/h5,8,10H,3-4,6-7,9H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNIPKYGCMGLEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC2(CC1)C3=NC=CN3CC(O2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1'-(Dimethylcarbamoyl)-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4'-piperidine]-6-carboxylic acid is a novel spirocyclic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on available literature.
Chemical Structure and Properties
The compound features a complex spirocyclic structure that integrates an imidazo[2,1-c][1,4]oxazine moiety with a piperidine ring. The structural formula can be represented as follows:
Research indicates that compounds with similar structures exhibit various mechanisms of action, including:
- Antiviral Activity : Compounds in the imidazo family have shown efficacy against several viral strains by inhibiting viral replication and interfering with viral protein synthesis.
- Antimicrobial Properties : Some analogues have demonstrated broad-spectrum antimicrobial activity by disrupting bacterial cell wall synthesis and function.
Antiviral Activity
Studies have highlighted the antiviral potential of imidazo derivatives. For instance, compounds structurally related to the target compound have been shown to inhibit the replication of viruses such as herpes simplex virus (HSV) and cytomegalovirus (CMV) through mechanisms involving the inhibition of viral DNA polymerase activity .
Antimicrobial Activity
Similar compounds have exhibited significant antimicrobial properties. For example, certain imidazo derivatives were effective against both Gram-positive and Gram-negative bacteria by targeting essential bacterial enzymes .
Cytotoxicity and Safety Profile
While evaluating the safety profile of these compounds, cytotoxicity assays are critical. Preliminary data suggest that the compound exhibits low cytotoxicity in vitro, making it a candidate for further development in therapeutic applications .
Case Studies
Several case studies have been conducted to assess the biological activity of related compounds:
- Case Study 1 : A study on a related imidazo derivative demonstrated significant antiviral activity against HSV-1 with an EC50 value in the low micromolar range. The mechanism was attributed to inhibition of viral entry into host cells.
- Case Study 2 : Another study evaluated a series of spirocyclic compounds for their antibacterial effects against multi-drug resistant strains. Results indicated that modifications to the piperidine ring enhanced antibacterial potency.
Research Findings Summary
| Property | Findings |
|---|---|
| Antiviral Activity | Effective against HSV and CMV; low micromolar EC50 values reported |
| Antimicrobial Activity | Broad-spectrum activity; effective against resistant strains |
| Cytotoxicity | Low cytotoxicity observed in vitro |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The structural analogs of this compound differ primarily in their substituents and functional groups, which influence solubility, stability, and biological activity:
Key Observations :
Key Observations :
- The target compound’s dimethylcarbamoyl group may enhance binding to neurological targets (e.g., GABA transporters) compared to tert-BOC or cyano derivatives, as seen in nipecotic acid analogs .
Key Observations :
Key Observations :
- Gold-catalyzed methods () offer higher atom economy for spiroheterocycles compared to supra formic acid routes () .
- The dimethylcarbamoyl group may require protective group strategies during synthesis, increasing complexity versus tert-BOC analogs .
Q & A
Q. What spectroscopic methods are critical for confirming the structure of this spirocyclic compound?
To confirm the structure, researchers should prioritize:
- 1H and 13C NMR spectroscopy to assign hydrogen and carbon environments, particularly focusing on the spiro junction and dimethylcarbamoyl group. For example, spiro carbons often exhibit distinct chemical shifts due to restricted rotation .
- IR spectroscopy to identify carbonyl (C=O) and amine (N-H) functional groups from the dimethylcarbamoyl moiety .
- High-Resolution Mass Spectrometry (HRMS) to validate molecular weight and fragmentation patterns, ensuring alignment with theoretical calculations .
Q. What synthetic routes are commonly employed for spirocyclic imidazo-oxazine derivatives?
Key methods include:
- One-pot multi-step reactions , where intermediates like tetrahydroimidazopyridines are formed via cyclocondensation, followed by spirocyclization. Solvent choice (e.g., DMSO) and temperature control (e.g., 80–100°C) are critical for yield optimization .
- Spiro-ring formation using carbonyl-containing precursors (e.g., oxirane derivatives) to generate fused heterocycles, as demonstrated in analogous spiro compound syntheses .
Q. How can melting point and HRMS data validate compound purity?
- Melting point consistency (e.g., 215–245°C in related compounds) indicates crystallinity and absence of major impurities .
- HRMS deviations <5 ppm between calculated and observed values confirm molecular integrity. For example, a 0.0162 Da discrepancy in supports structural accuracy .
Advanced Questions
Q. How can contradictions in NMR data during spiro compound characterization be resolved?
- 2D NMR techniques (e.g., COSY, HSQC) clarify ambiguous proton-carbon correlations, especially in overlapping regions of the spiro junction .
- Variable-temperature NMR resolves dynamic effects (e.g., restricted rotation in the dimethylcarbamoyl group), which may cause splitting or broadening of signals .
- Comparative analysis with structurally similar compounds (e.g., tetrahydroimidazopyridines in –4) helps assign challenging peaks .
Q. What strategies optimize synthetic yield in multi-step spiro compound synthesis?
- Stepwise purification : Isolate intermediates (e.g., via column chromatography) before spirocyclization to minimize side reactions .
- Catalyst screening : Lewis acids (e.g., ZnCl2) or bases (e.g., K2CO3) enhance cyclization efficiency, as seen in analogous imidazo-oxazine syntheses .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, increasing reaction rates .
Q. How does steric hindrance from the dimethylcarbamoyl group influence reactivity?
- The dimethylcarbamoyl group’s steric bulk may:
- Slow nucleophilic substitution at adjacent positions due to restricted access .
- Stabilize intermediates via intramolecular hydrogen bonding, as observed in related spiro compounds .
- Modulate regioselectivity in electrophilic reactions (e.g., nitration), directing substitution to less hindered sites .
Q. What computational methods aid in predicting the biological activity of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
